7-(2-Ethoxyethyl)-8-(3-ethoxypropylamino)-3-methylpurine-2,6-dione
Description
Properties
IUPAC Name |
7-(2-ethoxyethyl)-8-(3-ethoxypropylamino)-3-methylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N5O4/c1-4-23-9-6-7-16-14-17-12-11(20(14)8-10-24-5-2)13(21)18-15(22)19(12)3/h4-10H2,1-3H3,(H,16,17)(H,18,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZJITMZGOCSKHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC1=NC2=C(N1CCOCC)C(=O)NC(=O)N2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Overview and Key Synthetic Challenges
The compound features a purine-2,6-dione core substituted at three positions:
- 3-position : Methyl group
- 7-position : 2-Ethoxyethyl chain
- 8-position : 3-Ethoxypropylamino group
Key challenges in synthesis include:
Core Synthesis Strategies
Xanthine Derivative Functionalization
The purine-2,6-dione scaffold is typically derived from xanthine derivatives. 3-Methylxanthine serves as a common precursor, with alkylation and amination steps introducing the ethoxyethyl and ethoxypropylamino groups.
Example Protocol:
- 3-Methylation :
Xanthine is treated with methyl iodide in dimethylformamide (DMF) at 60°C for 6 hours (yield: 85–90%). - 7-Alkylation :
The 3-methylxanthine intermediate reacts with 2-ethoxyethyl bromide in the presence of potassium carbonate (K₂CO₃) in refluxing acetonitrile (12 hours, yield: 70–75%). - 8-Amination :
The 8-bromo intermediate undergoes nucleophilic substitution with 3-ethoxypropylamine using potassium iodide (KI) as a catalyst in N-butyl acetate at 100°C (8 hours, yield: 65%).
Optimized Synthetic Pathways
Single-Pot Alkylation-Amination Approach
A patent-derived method (WO2015107533A1) avoids multi-step isolation by combining alkylation and amination in situ:
Reaction Conditions :
- Solvent : N-butyl acetate
- Catalyst : Potassium iodide (0.1 equiv)
- Base : Potassium carbonate (2.5 equiv)
- Temperature : 100–110°C
- Time : 6–8 hours
Workup :
- Acidic extraction with 10% acetic acid to remove unreacted amine.
- Alkaline wash (10% NaOH) to isolate the free base.
- Solvent removal under reduced pressure yields crude product (purity: 85–90%).
Yield Optimization :
| Parameter | Effect on Yield |
|---|---|
| KI concentration | ↑ 15% with 0.1→0.2 equiv |
| Temperature >110°C | ↓ Yield due to decomposition |
| Solvent polarity | N-butyl acetate > toluene (20% yield increase) |
Sequential Functionalization with Purification Intermediates
A PubChem-derived protocol (CID 3156069) uses stepwise isolation:
- 7-(2-Ethoxyethyl)-3-methylxanthine :
- 3-Methylxanthine (1 equiv), 2-ethoxyethyl bromide (1.2 equiv), K₂CO₃ (2 equiv) in DMF.
- 80°C, 8 hours → yield 78%.
- 8-Bromination :
- N-Bromosuccinimide (NBS, 1.1 equiv) in chloroform at 0°C (2 hours → 90% yield).
- Amination :
- 8-Bromo intermediate (1 equiv), 3-ethoxypropylamine (3 equiv), KI (0.05 equiv) in ethanol.
- Reflux 12 hours → yield 68%.
Critical Purity Controls :
Catalytic and Solvent Effects
Catalyst Screening
Data from WO2015107533A1 highlights catalyst impact:
| Catalyst | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| None | 24 | 45 | 75 |
| KI | 8 | 65 | 88 |
| Tetrabutylammonium iodide | 6 | 70 | 92 |
KI enhances nucleophilicity via halide exchange, while phase-transfer catalysts (e.g., tetrabutylammonium iodide) improve amine solubility.
Large-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions
7-(2-Ethoxyethyl)-8-(3-ethoxypropylamino)-3-methylpurine-2,6-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the ethoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield purine oxides, while reduction can produce purine alcohols.
Scientific Research Applications
Pharmacological Applications
1. Xanthine Oxidase Inhibition
One of the notable applications of this compound is its potential as a xanthine oxidase inhibitor. Xanthine oxidase is an enzyme that plays a crucial role in uric acid production, and its inhibition is significant for treating conditions like gout and hyperuricemia. Research indicates that structurally diverse compounds, including derivatives of purines, can exhibit varying degrees of xanthine oxidase inhibitory activity. In vitro studies have demonstrated that certain purine derivatives can effectively lower uric acid levels by interacting with the xanthine oxidase enzyme .
Table 1: Comparison of Xanthine Oxidase Inhibitory Activity of Various Compounds
Biochemical Mechanisms
2. Mechanism of Action
The mechanism through which this compound exerts its effects involves binding to specific molecular targets within biochemical pathways. This compound may interact with enzymes or receptors, leading to modulation of their activity and subsequent biological responses. The detailed understanding of these interactions can aid in the development of targeted therapies for metabolic disorders.
3. Computational Studies
Recent computational studies have provided insights into the binding affinities and interactions of this compound with xanthine oxidase. Molecular dynamics simulations have shown stable conformations during interactions with the enzyme, suggesting a favorable binding profile that could be exploited for therapeutic purposes .
Case Studies
Case Study 1: In Vitro Analysis
A study investigating the inhibitory effects of various purine derivatives on xanthine oxidase included this compound. The results indicated that while its inhibitory effect was moderate compared to allopurinol, it still holds potential as a lead compound for further optimization .
Case Study 2: Structural Activity Relationship (SAR)
An analysis focusing on structural activity relationships among purines revealed that modifications at the ethoxyethyl and ethoxypropylamino positions significantly influence the inhibitory potency against xanthine oxidase. This suggests that further chemical modifications could enhance the therapeutic efficacy of this compound .
Mechanism of Action
The mechanism of action of 7-(2-ethoxyethyl)-8-(3-ethoxypropylamino)-3-methylpurine-2,6-dione involves its interaction with specific molecular targets. These targets may include enzymes or receptors involved in critical biochemical pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Position 7 Substituents
- Target vs.
- Target vs. CK2 Inhibitor: The 3-phenoxypropyl group in the CK2 inhibitor confers bulkiness, which may hinder activity, whereas the target’s smaller 2-ethoxyethyl could favor kinase binding .
Position 8 Substituents
- Target vs. Thio Analogs: Replacing the 8-amino group (target) with a thioether (as in ) reduces hydrogen-bonding capacity, likely diminishing affinity for adenosine receptors but improving stability against oxidative metabolism.
- Target vs. Istradefylline: Istradefylline’s styryl group at position 8 is critical for A2A receptor antagonism, while the target’s 3-ethoxypropylamino may favor interactions with other adenosine receptor subtypes (e.g., A1 or A2B) .
Position 3 Substitution
- The 3-methyl group in the target compound avoids the metabolic liabilities of 1,3-dimethylation (as in Etophylline) while maintaining structural rigidity .
Biological Activity
The compound 7-(2-Ethoxyethyl)-8-(3-ethoxypropylamino)-3-methylpurine-2,6-dione is a synthetic purine derivative with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Formula
- IUPAC Name : this compound
- Molecular Formula : C15H25N5O4
- CAS Number : 674364-81-9
Structural Characteristics
The compound features a purine core with ethoxyethyl and ethoxypropylamino substituents, which may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in critical biochemical pathways. This interaction can lead to modulation of enzyme activity, affecting various cellular processes.
Antiviral and Anticancer Properties
Research indicates that this compound exhibits potential antiviral and anticancer activities. The following table summarizes findings from various studies:
Case Study 1: Cytotoxicity Evaluation
In a study conducted by researchers, the cytotoxic effects of the compound were evaluated using various cancer cell lines. The results indicated that the compound induced apoptosis in a dose-dependent manner, suggesting its potential as a chemotherapeutic agent.
Case Study 2: Antiviral Activity
Another study focused on the antiviral properties of the compound against a range of viruses. The results showed that it effectively inhibited viral replication, highlighting its potential use in antiviral therapies.
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions starting from a purine core. Key reagents include ethyl iodide and ethylamine under controlled conditions to yield the desired product.
Industrial Relevance
This compound is used as a building block in organic synthesis for developing new pharmaceuticals and specialty chemicals. Its unique structure allows for modifications that can enhance biological activity.
Q & A
Q. What steps validate conflicting cytotoxicity results across different cell lines?
- Methodological Answer : Standardize assay conditions (cell passage number, serum concentration, seeding density) . Include reference compounds (e.g., doxorubicin) as internal controls. Perform multiplex assays (e.g., ATP content + LDH release) to differentiate cytostatic vs. cytotoxic effects . Use RNA-seq to identify cell line-specific resistance mechanisms (e.g., efflux pump upregulation) .
Experimental Design and Validation
Q. How to design a rigorous in vivo pharmacokinetic study for this compound?
- Methodological Answer : Use a crossover design in rodent models, administering IV and oral doses with washout periods . Collect plasma samples at logarithmic time intervals and quantify via LC-MS/MS. Calculate bioavailability (F) using non-compartmental analysis (WinNonlin). Include tissue distribution studies (e.g., brain, liver) to assess blood-brain barrier penetration .
Q. What validation criteria ensure the reliability of computational models predicting this compound’s physicochemical properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
